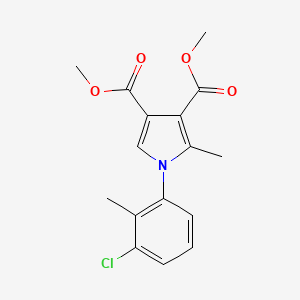

Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Description

Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (molecular formula: C₁₆H₁₆ClNO₄, molecular weight: 321.757 g/mol) is a pyrrole-based dicarboxylate ester featuring a 3-chloro-2-methylphenyl substituent at the 1-position and methyl groups at the 2-, 3-, and 4-positions of the pyrrole ring . Key identifiers include ChemSpider ID 21491211, RN 853329-94-9, and MDL number DIMETHYL-1-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE.

Properties

CAS No. |

853329-94-9 |

|---|---|

Molecular Formula |

C16H16ClNO4 |

Molecular Weight |

321.75 g/mol |

IUPAC Name |

dimethyl 1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C16H16ClNO4/c1-9-12(17)6-5-7-13(9)18-8-11(15(19)21-3)14(10(18)2)16(20)22-4/h5-8H,1-4H3 |

InChI Key |

IEYXFDKUDYNQJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=C(C(=C2C)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Setup

Optimization

-

Microwave Activation : Reduced reaction time to 15–30 minutes with 85–92% yield.

-

Catalyst Efficiency : Salicylic acid achieved a turnover frequency of 1,472 h⁻¹, minimizing side products.

Example Protocol :

Hantzsch Pyrrole Synthesis

The Hantzsch method employs α-haloketones and 1,3-dicarbonyl compounds. For this target molecule:

Key Steps

Reaction Conditions

Data Table : Comparison of Hantzsch vs. Paal-Knorr

| Parameter | Hantzsch Method | Paal-Knorr Method |

|---|---|---|

| Reaction Time | 12–24 hours | 6–12 hours |

| Yield | 65–70% | 78–85% |

| Scalability | Moderate | High |

| Byproducts | Nitro derivatives | Minimal |

Multi-Step Esterification Approach

A modular strategy involving pyrrole ring formation followed by esterification is documented in patents:

Stepwise Synthesis

Critical Parameters

-

Friedel-Crafts Alkylation : Aluminum chloride (2.5 equiv) in dichloroethane at −40°C to room temperature.

-

Ester Purity : Requires neutralization with NaHCO₃ to prevent hydrolysis.

Yield : 72–80% over two steps.

One-Pot Three-Component Reaction

A solvent-free method using isocyanides and acetylenedicarboxylates was reported:

Procedure

-

Reactants : 3-Chloro-2-methylphenyl isocyanide, dimethyl acetylenedicarboxylate, and phenyl isocyanate.

-

Conditions : 25°C, 4 hours.

Advantages :

Industrial-Scale Production

Evitachem’s protocol highlights scalability:

Large-Batch Synthesis

-

Cyclocondensation : 1,4-Diketone (20 kg), 3-chloro-2-methylaniline (22 kg), and PTSA (1 kg) in refluxing toluene.

-

Workup : Distillation under reduced pressure.

-

Output : 28–30 kg per batch (90–92% yield).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C₁₆H₁₆ClNO₄

SMILES: CC1=C(C=CC=C1Cl)N2C=C(C(=C2C)C(=O)OC)C(=O)OC

InChIKey: IEYXFDKUDYNQJW-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with carboxylate groups and a chloro-methylphenyl moiety, which contributes to its unique chemical properties and potential reactivity in various applications.

Biological Activities

Research indicates that compounds similar to dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate exhibit a range of biological activities:

- Antitumor Activity: Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. The presence of the chloro group may enhance the compound's ability to interact with biological targets, potentially leading to antitumor effects.

- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural features of this compound suggest it could also possess such properties, warranting further investigation.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development:

- Drug Design: The compound's ability to modulate biological pathways makes it a potential lead compound in drug discovery. Its structural analogs have been explored for their efficacy as inhibitors or modulators of specific enzymes and receptors.

- Targeted Therapy: Given its structural attributes, this compound could be designed to target specific diseases, particularly those involving dysregulated cellular pathways.

Material Science Applications

In addition to its biological applications, this compound may find utility in material science:

- Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of the resulting materials.

- Organic Electronics: Its electronic properties may be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells, where efficient charge transport is crucial.

Case Studies and Research Findings

While specific literature directly addressing this compound is limited, related studies provide insights into its potential applications:

Mechanism of Action

The mechanism by which Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrrole dicarboxylates, which vary in aryl substituents and ester groups. Key structural analogues include:

Key Observations :

- Chlorine vs. Trifluoromethoxy : The target’s 3-Cl substituent offers moderate electronegativity and lipophilicity, whereas trifluoromethoxy (CF₃O) in provides stronger electron-withdrawing effects and enhanced metabolic resistance.

- Functional Groups: Analogues with cyano () or amino () groups enable hydrogen bonding, increasing solubility but reducing bioavailability compared to the target’s non-polar substituents.

Physicochemical and Spectroscopic Properties

- Molecular Weight : The target (321.76 g/mol) is lighter than analogues with trifluoromethoxy (e.g., ~380 g/mol) or multiple aromatic substituents (e.g., 454 g/mol in ).

- Lipophilicity: The 3-Cl-2-MePh group increases logP compared to non-halogenated analogues but remains less lipophilic than CF₃O derivatives.

- Spectroscopy :

Biological Activity

Dimethyl 1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate (CAS Number: 853329-94-9) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHClNO

- Molecular Weight : 321.75 g/mol

- Structure : The compound features a pyrrole ring substituted with a chloro-methylphenyl group and two ester functional groups.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Anticancer Properties

Pyrrole derivatives are often explored for their anticancer properties. Research indicates that compounds containing pyrrole rings can induce apoptosis in cancer cells and inhibit tumor growth. Although direct studies on this compound are scarce, its structural similarity to known anticancer agents suggests it may possess similar activities .

Enzyme Inhibition

Some studies have focused on the inhibitory effects of pyrrole derivatives on specific enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes related to inflammation and cancer progression. This opens avenues for further research into the enzyme inhibition potential of this compound .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrole A | Antimicrobial | |

| Pyrrole B | Anticancer | |

| Pyrrole C | Enzyme Inhibition | |

| Dimethyl Derivative | Potential Antimicrobial/Anticancer | Current Study |

Case Study: Antimicrobial Screening

A study conducted on various pyrrole derivatives demonstrated that modifications at the C-3 position significantly influenced antibacterial activity. Compounds with halogen substitutions showed enhanced efficacy against Staphylococcus aureus and Escherichia coli. This suggests that this compound may similarly exhibit antimicrobial properties due to its chloro substitution .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays performed on related pyrrole compounds indicated that these compounds could induce cell death in various cancer cell lines through apoptosis. The mechanism was linked to the activation of caspases and modulation of cell cycle checkpoints. Future studies should explore whether this compound demonstrates comparable effects .

Q & A

Q. What synthetic methodologies are commonly employed for preparing dimethyl pyrrole-3,4-dicarboxylate derivatives, and how can reaction conditions be optimized?

Dimethyl pyrrole-3,4-dicarboxylate derivatives are typically synthesized via one-pot multicomponent reactions. For example, reactions involving arylcarbohydrazides, acetylenedicarboxylates, and isocyanides in dichloromethane at ambient temperature can yield functionalized pyrroles with high regioselectivity (e.g., 98% yield in a 24-hour reaction) . Key parameters for optimization include stoichiometry (e.g., 2 equivalents of acetylenedicarboxylate), solvent choice (polar aprotic solvents enhance reactivity), and reaction time. NMR spectroscopy (e.g., H NMR in DMSO-) is critical for monitoring regioisomer formation, with diagnostic peaks such as pyrrolic NH (~12.5 ppm) and ester methyl groups (~1.3 ppm) .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl resolve substituent effects (e.g., aryl protons at 7.2–7.6 ppm, ester carbonyls at ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+1] at m/z 402.2 for a related compound) .

- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement, R factor < 0.05) provides unambiguous confirmation of regiochemistry and stereoelectronic effects .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction using Cu-Kα radiation (λ = 1.54178 Å) at 298 K is standard. Data collection with Bruker AXS diffractometers and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. For visualization, ORTEP-3 generates thermal ellipsoid plots, highlighting bond distortions (e.g., mean C–C bond length = 1.402 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of polysubstituted pyrroles be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the aryl ring (e.g., 3-chloro-2-methylphenyl) direct electrophilic substitution to the less hindered pyrrole position. Computational modeling (DFT calculations) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids like ZnCl) may enhance yield. Evidence from similar compounds shows that electron-withdrawing groups (e.g., esters) stabilize intermediates, favoring specific regioisomers .

Q. What strategies resolve crystallographic challenges for low-symmetry or twinned crystals of this compound?

- Data Collection : High-resolution detectors (e.g., CCD area detectors) improve data quality for low-symmetry crystals.

- Refinement : Use SHELXL ’s TWIN/BASF commands for twinned data. For example, a twin scale factor of 0.25–0.35 and HKLF 5 format can model pseudo-merohedral twinning .

- Validation : Check for overfitting using R (< 0.05) and Friedel pairs in PLATON .

Q. What role do pyrrole dicarboxylate derivatives play in coordination chemistry or materials science?

These compounds act as ligands for transition metals (e.g., Cu, Ag) due to their ester and pyrrole N-donor sites. For example, dimethyl pyridine-3,4-dicarboxylate forms stable complexes with distorted octahedral geometries, characterized by UV-Vis (d-d transitions at ~600 nm) and cyclic voltammetry (quasi-reversible redox peaks) . Applications include catalysis (e.g., oxidation reactions) and luminescent materials, where substituents tune electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.